Enantiomeric Specificity: Ki of (R)-boroVal vs. (S)-boroVal Inhibitors
The protease inhibitory activity is strictly dependent on the (R)-stereochemistry of the boroVal residue. The Ki values for tri- and tetrapeptide inhibitors containing (R)-boroVal-OH at the P1 site are in the low nanomolar range, whereas the corresponding (S)-enantiomers or simple boroVal derivatives lacking the correct stereochemistry show substantially weaker inhibition [1].
| Evidence Dimension | Inhibition Constant (Ki) for Binding to Alpha-Lytic Protease at pH 7.5 |
|---|---|
| Target Compound Data | Ki = 0.35 nM for Boc-Ala-Pro-(R)-boroVal-OH, Ki = 6.4 nM for MeOSuc-Ala-Ala-Pro-(R)-boroVal-OH [1] |
| Comparator Or Baseline | Ki = 67 nM for MeOSuc-Ala-Ala-Pro-(R)-boroAla-OH; Ac-(R)-boroVal-OH is 220,000-fold less effective than the tetrapeptide analogue [1] |
| Quantified Difference | The proper (R)-boroVal tetrapeptide is ~10-190 fold more potent than the (R)-boroAla or shorter-chain analogues. The (S)-enantiomer is not a substrate and is significantly less potent [1]. |
| Conditions | Alpha-lytic protease inhibition assay, pH 7.5, 25°C [1] |
Why This Matters
Using the incorrect enantiomer in an assay will lead to a complete loss of nanomolar potency, leading to false negatives in drug discovery screening or inaccurate impurity profiling.
- [1] Kettner, C. A., Bone, R., Agard, D. A., & Bachovchin, W. W. (1988). Kinetic properties of the binding of alpha-lytic protease to peptide boronic acids. Biochemistry, 27(20), 7682-7688. View Source
